Ethyl 6-amino-2-fluoro-3-methylbenzoate
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Overview
Description
Ethyl 6-amino-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group, a fluoro group, and a methyl group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 6-amino-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted benzoates .
Scientific Research Applications
Ethyl 6-amino-2-fluoro-3-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-6-fluoro-3-methylbenzoate: Similar structure but with different positioning of the amino and fluoro groups.
Ethyl 6-amino-3-fluoro-2-methylbenzoate: Another isomer with a different arrangement of substituents.
Uniqueness
Ethyl 6-amino-2-fluoro-3-methylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 6-amino-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3 |
InChI Key |
PCJYNCVMIHCPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C)N |
Origin of Product |
United States |
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